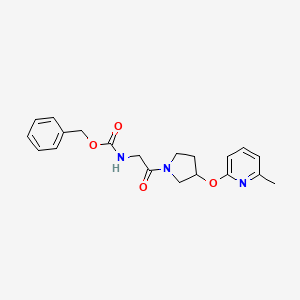

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a carbamate derivative featuring a pyrrolidine core substituted with a 6-methylpyridin-2-yl-oxy group. This compound belongs to a broader class of benzyl carbamates, which are frequently explored for their biological activities, including antibacterial and enzyme-inhibitory properties. Its structure combines a carbamate-protected amine, a 2-oxoethyl linker, and a pyrrolidine ring with a heteroaromatic substituent, which may enhance target binding or pharmacokinetic properties.

Properties

IUPAC Name |

benzyl N-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-15-6-5-9-18(22-15)27-17-10-11-23(13-17)19(24)12-21-20(25)26-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUNIZRQATLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:

Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of Intermediates: The pyrrolidine and pyridine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Research: The compound can be used as a tool to study biological pathways and mechanisms.

Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzyl carbamate derivatives, focusing on substituent effects, synthetic accessibility, and inferred biological activity.

Structural and Functional Group Variations

| Compound Name/Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Applications | Reference |

|---|---|---|---|---|

| Target Compound : Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate | 6-Methylpyridin-2-yl-oxy (pyrrolidine) | ~386.4 (estimated) | Hypothesized enhanced binding to bacterial targets due to pyridine’s electron-withdrawing effects | – |

| Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate | Morpholino, fluoro-phenyl (oxazolidinone) | – | Antibacterial activity against Gram-positive pathogens; Linezolid-inspired design | [1] |

| Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate | Benzotriazole | 395.37 | Potential protease inhibition; triazole’s hydrogen-bonding capacity | [2] |

| Benzyl (2-(2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate | Menthol-derived cyclohexyl | 384.44 | Peptide functionalization; low synthetic yield (35%) due to diastereomer complexity | [4] |

| Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate | Unsubstituted pyrrolidine | 276.32 | Simpler structure; baseline for evaluating substituent effects | [5] |

Substituent Impact Analysis

- Pyridinyloxy vs. Morpholino/Triazole: The target’s 6-methylpyridin-2-yl-oxy group may confer superior solubility and target affinity compared to morpholino (electron-rich) or benzotriazole (bulky, polar) groups. Pyridine’s aromatic π-system could facilitate stacking interactions with bacterial enzyme active sites, as seen in oxazolidinone derivatives [1], [3].

- Menthol vs. Pyridine : The menthol-substituted analog () exhibits steric bulk, which may hinder membrane permeability but enhance stereochemical diversity in peptide coupling [4].

- Hydroxypyrrolidine vs.

Biological Activity

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₈N₂O₃

Molecular Weight : 262.30 g/mol

CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a carbamate functional group, which is known for its versatility in biological applications. The presence of the pyrrolidine and pyridine moieties contributes to its potential pharmacological effects.

Research indicates that this compound may exhibit several mechanisms of action:

- Antibacterial Activity : Similar compounds have demonstrated potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The proposed mechanism involves targeting bacterial cell wall synthesis, akin to the action of vancomycin.

- Cholinesterase Inhibition : Studies on related carbamates suggest that they can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

- DNA Interaction : The compound has shown potential for binding to DNA, which could induce repair mechanisms or disrupt replication processes, making it a candidate for further investigation in cancer therapy.

Efficacy and Selectivity

The biological activity of this compound can be summarized in the following table:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive bacteria | |

| Cholinesterase Inhibition | Moderate inhibition observed | |

| DNA Repair | Binds to DNA, induces repair |

Case Studies and Research Findings

- Antibacterial Studies : A study on related carbamates demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 μg/mL against various pathogens. The structural modifications influenced the efficacy, highlighting the importance of the carbamate group in enhancing biological activity .

- Neuroprotective Effects : In vitro studies on cholinesterase inhibition revealed that certain derivatives exhibited IC50 values comparable to established drugs like rivastigmine, suggesting potential use in treating cognitive disorders .

- DNA Binding Studies : Preliminary data indicate that the compound interacts with DNA, which could lead to novel applications in oncology. Further studies are required to elucidate the exact binding sites and mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.